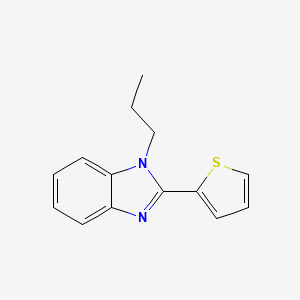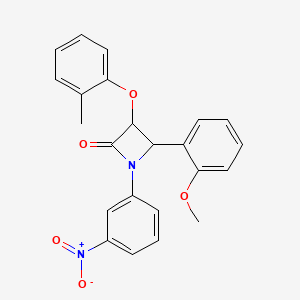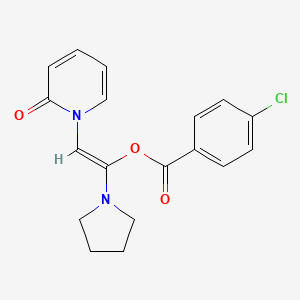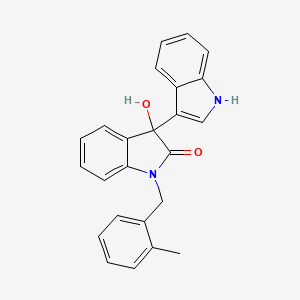![molecular formula C19H22N2O2 B11086268 N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B11086268.png)
N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
-
Formation of the Benzyloxyphenyl Intermediate
Starting Material: 4-hydroxybenzaldehyde.
Reaction: The hydroxyl group of 4-hydroxybenzaldehyde is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Acetamide Intermediate
Starting Material: The benzyloxyphenyl intermediate.
Reaction: The benzyloxyphenyl intermediate is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the chloroacetamide intermediate.
Conditions: The reaction is typically performed in an inert atmosphere using an organic solvent such as dichloromethane.
-
Formation of the Final Product
Starting Material: The chloroacetamide intermediate.
Reaction: The chloroacetamide intermediate is then reacted with pyrrolidine to form this compound.
Conditions: This step is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the benzyloxy group can lead to the formation of corresponding carboxylic acids or aldehydes.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the acetamide group can yield primary amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Scientific Research Applications
Chemistry
N-[4-(Benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology
In biological research, this compound is explored for its potential as a pharmacophore. Its structure can be modified to create analogs that may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of drugs targeting specific receptors or enzymes. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide additional binding sites. The acetamide linkage allows for flexibility in the molecule, facilitating its interaction with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide
- N-[4-(Benzyloxy)phenyl]acetamide
- N-[4-(Benzyloxy)phenyl]-2-(morpholin-4-yl)acetamide
Uniqueness
N-[4-(Benzyloxy)phenyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the pyrrolidine ring, which can impart distinct pharmacological properties compared to its analogs
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(14-21-12-4-5-13-21)20-17-8-10-18(11-9-17)23-15-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2,(H,20,22) |
InChI Key |
NQJZLOZCLIFKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11086221.png)
![2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B11086228.png)


![[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone](/img/structure/B11086234.png)
![1-Allyl-3'-benzyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11086242.png)

![(2Z)-3-ethyl-N-(4-fluorophenyl)-2-[(4-iodophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11086266.png)
![6-bromo-1-[(4-ethylphenyl)carbonyl]-1-methyl-1a-(morpholin-4-ylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11086274.png)
![1-methyl-N-(4-methylphenyl)-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11086282.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11086293.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11086295.png)
